Licoricesaponin E2
CAS No.: 119417-96-8
Cat. No.: VC0533118
Molecular Formula: C42H60O16
Molecular Weight: 820.92
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119417-96-8 |
---|---|
Molecular Formula | C42H60O16 |
Molecular Weight | 820.92 |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-6-carboxy-2-[[(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C42H60O16/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-38(3)16-22(55-36(38)53)39(18,4)12-13-41(17,42)6)40(20,5)10-9-21(37)54-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h14,18,20-31,34-35,44-48H,8-13,15-16H2,1-7H3,(H,49,50)(H,51,52)/t18-,20-,21-,22+,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39+,40-,41+,42+/m0/s1 |
Standard InChI Key | ACCYCJOHUMRMMV-FGXYKJOTSA-N |
SMILES | CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC8(CC7OC8=O)C)C)C)C)C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Licoricesaponin E2 has the following key properties:
Property | Value |
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Molecular Formula | C42H60O16 |
Molecular Weight | 820.92 g/mol |
CAS Registry Number | 119417-96-8 |
IUPAC Name | 5-[(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy]-6-({2,5,6,10,10,14,21-heptamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.0²,¹⁹.0⁵,¹⁸.0⁶,¹⁵.0⁹,¹⁴]tetracos-17-en-11-yl}oxy)-3,4-dihydroxyoxane-2-carboxylic acid |
InChI Key | ACCYCJOHUMRMMV-UHFFFAOYSA-N |
Solubility | Soluble in DMSO, pyridine, methanol, and ethanol |
The compound has specific solubility characteristics that affect its bioavailability and experimental usage. For research applications, it is typically solubilized in DMSO for in vitro studies, with recommended storage at 2-8°C to maintain stability .
Structural Features
Licoricesaponin E2 is characterized by its complex structure featuring:
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A triterpenoid backbone with a dammarane-type skeleton
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Multiple hydroxyl groups contributing to its polarity
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Sugar moieties (glycosyl groups) attached at specific positions
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Carboxylic acid functional groups that contribute to its acidic properties
The structural complexity of Licoricesaponin E2 contributes to its specific biological interactions and pharmacological effects. Its structure-activity relationship plays a crucial role in determining its potential therapeutic applications .
Natural Sources and Distribution
Botanical Sources
Licoricesaponin E2 is found primarily in the roots of several Glycyrrhiza species:
Species | Common Name | Distribution |
---|---|---|
Glycyrrhiza uralensis | Chinese licorice | East Asia, particularly China |
Glycyrrhiza inflata | Licorice | Central Asia |
The compound is specifically isolated from the roots and rhizomes of these plants, which have been used in traditional medicine for centuries . Glycyrrhiza species are perennial legumes that have been cultivated for their medicinal properties across various regions of Asia and Europe.
Extraction and Isolation
The extraction and isolation of Licoricesaponin E2 typically involves:
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Collection and preparation of dried licorice roots
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Extraction using appropriate solvents such as methanol or ethanol
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Fractionation through various chromatographic techniques
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Final purification and characterization using spectroscopic methods
Modern analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy are employed to identify and quantify Licoricesaponin E2 in plant extracts and commercial preparations .
Biological Activities and Pharmacological Effects
Anticancer Properties
One of the most significant reported activities of Licoricesaponin E2 is its potential anticancer effect. Research has demonstrated:
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Inhibition of cancer cell growth with IC50 values ranging from 18.3 to 41.6 μmol/L
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Enhanced cytotoxic activity following hydrolysis, suggesting the compound may be a prodrug that requires metabolic activation
These findings suggest Licoricesaponin E2 may have applications in cancer research and potentially in the development of anticancer therapeutics, although more extensive studies are needed to fully characterize its mechanisms of action.
Activity | Experimental Evidence | Related Compounds |
---|---|---|
Hepatoprotective | Lower ALT and AST levels in primary rat hepatocytes | Licorice-saponin G2, Glycyrrhizin |
Anti-inflammatory | Inhibition of inflammatory mediators | Multiple licorice saponins |
Antimicrobial/Antiviral | Moderate influenza NA inhibitory activity | Licorice-saponin A3, G2 |
Immunomodulatory | Various immune system effects | Glycyrrhizin and related saponins |
As a member of this chemical family, Licoricesaponin E2 may share some of these biological properties, although specific studies confirming these activities for Licoricesaponin E2 itself are still needed .
Structure-Activity Relationships
Comparative Analysis with Related Compounds
Licoricesaponin E2 is one of many saponins isolated from licorice. Its structure and activity can be compared to related compounds:
Compound | Structural Differences | Biological Activities Comparison |
---|---|---|
Glycyrrhizin | Major component in licorice; sweet-tasting | More extensively studied; anti-inflammatory, antiviral, hepatoprotective |
Licorice-saponin G2 | Structural variation in sugar moieties | Hepatoprotective activities; PLA2 inhibitory potency |
24-hydroxy-licorice-saponin E2 | Additional hydroxyl group | Structure-related derivative of Licoricesaponin E2 |
Licorice-saponin Q2 | Different stereochemistry | Hepatoprotective activities in in vitro models |
These structural relationships help in understanding how minor modifications to the basic triterpene saponin structure can influence biological activity and potency .
Structure-Function Correlations
The biological activities of Licoricesaponin E2 and related compounds can be attributed to specific structural features:
These structure-function relationships are crucial for understanding the mechanism of action and for developing optimized derivatives with enhanced therapeutic properties .
Experimental Considerations
Stock Solution Preparation
For experimental applications, stock solutions can be prepared according to the following guidelines:
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 1.2181 mL | 6.0907 mL | 12.1815 mL |
5 mM | 0.2436 mL | 1.2181 mL | 2.4363 mL |
10 mM | 0.1218 mL | 0.6091 mL | 1.2181 mL |
These calculations are based on the molecular weight of 820.92 g/mol and provide a reference for preparing solutions at various concentrations for experimental use .
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